4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a brominated spirocyclic compound featuring a 1-oxa-4-azaspiro[4.5]decane core substituted with a 4-bromobenzoyl group at the 4-position and a carboxylic acid moiety at the 3-position. Its molecular formula is C₁₆H₁₈BrNO₄, with a molecular weight of 368.23 g/mol (calculated from isotopic data in and ). The compound’s structure combines a rigid spirocyclic framework with a halogenated aromatic group, which may influence its physicochemical properties and biological interactions.
The compound is synthesized via N-acylation reactions of the parent spirocyclic scaffold, as inferred from analogous routes described for fluorinated and chlorinated derivatives ().
Properties
IUPAC Name |
4-(4-bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO4/c17-12-6-4-11(5-7-12)14(19)18-13(15(20)21)10-22-16(18)8-2-1-3-9-16/h4-7,13H,1-3,8-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXJRZNOCXPXFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and an appropriate Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to remove the bromine atom or reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The spirocyclic core provides structural stability and enhances binding affinity to the target molecules. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(4-bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid with structurally analogous derivatives, focusing on substituents, molecular properties, and applications:
Key Observations:
Halogen Effects :
- Bromine (Br) increases molecular weight and lipophilicity compared to fluorine (F) or chlorine (Cl), which may enhance bioavailability but reduce solubility .
- Fluorine substituents improve metabolic stability and are prevalent in antitumor agents ().
- Chlorine derivatives are often employed as pesticide safeners (e.g., MON-4660 in ).
Heteroaromatic substituents (e.g., thiophene) introduce π-π stacking capabilities, useful in material science ().
Synthetic Routes :
- Most derivatives are synthesized via N-acylation of the spirocyclic core using activated benzoyl chlorides or carboxylic acids (). Copper-catalyzed click chemistry is employed for triazole-containing analogues ().
Applications :
- Fluorinated and chlorinated derivatives dominate pharmaceutical and agrochemical research, while brominated analogues remain underexplored despite their structural promise .
Biological Activity
4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a novel compound characterized by its unique spirocyclic structure, which includes both an oxa and an aza component. The compound's molecular formula is with a molecular weight of approximately 349.21 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and related research findings.
Structural Characteristics
The compound features a bromobenzoyl group attached to a spirodecane framework, which is significant for its potential biological activities. The presence of the carboxylic acid and bromobenzoyl moieties suggests that it may engage in various biochemical interactions.
Biological Activities
Research indicates that compounds similar to 4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exhibit diverse biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, potentially due to the electron-withdrawing effect of the bromine atom enhancing its reactivity towards bacterial targets.
- Anticancer Potential : Similar spirocyclic compounds have shown promise in inhibiting cancer cell proliferation, possibly through mechanisms involving apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The carboxylic acid functional group may play a role in modulating inflammatory pathways.
The specific mechanisms through which 4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its biological effects require further investigation. However, potential pathways include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It could interact with various receptors, altering cellular responses.
- Reactive Oxygen Species (ROS) Production : Inducing oxidative stress in target cells may contribute to its antimicrobial and anticancer effects.
Comparative Analysis with Related Compounds
To understand the uniqueness of 4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, a comparative analysis with structurally similar compounds is essential.
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid | Structure | Contains sulfur instead of oxygen in the spirocyclic framework |
| 8-Methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | Structure | Methyl substitution at position 8 alters physical properties |
| 4-(2-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | Structure | Different bromine position may influence biological activity |
Each analog presents distinct biological profiles, emphasizing the need for targeted studies on 4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid.
Case Studies and Research Findings
Recent studies have investigated the biological activity of similar compounds, providing insights into their therapeutic potential:
- Antibacterial Activity : A study on related spirocyclic compounds demonstrated significant inhibition of bacterial growth, suggesting that 4-(4-Bromobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid could exhibit similar effects .
- Cytotoxicity Assays : In vitro assays revealed that certain derivatives induced apoptosis in cancer cell lines, indicating potential anticancer properties .
- Inflammation Models : Research involving animal models showed that compounds with similar structures reduced markers of inflammation, supporting further exploration of anti-inflammatory applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
